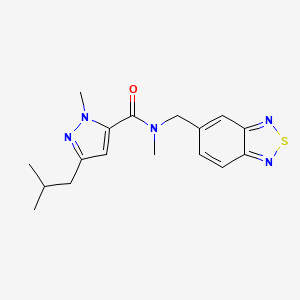

![molecular formula C19H14O4 B5525772 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one

Descripción general

Descripción

- 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is a chemical compound with distinct properties and applications in various fields of science.

Synthesis Analysis

- Synthesis Approaches : The compound is synthesized through multi-step chemical reactions involving specific reagents and conditions. For example, Amr et al. (2017) described the synthesis of similar compounds, which involves the treatment of visnagin-9-sulphonyl esters by secondary amines to produce substituted derivatives (Amr et al., 2017).

Molecular Structure Analysis

- Structural Characteristics : The molecular structure is defined by spectroscopic techniques. Swarnalatha et al. (2015) used FT-IR and FT-Raman techniques along with quantum chemical calculations to analyze the molecular structure of a similar compound (Swarnalatha et al., 2015).

Chemical Reactions and Properties

- Reactivity : The compound undergoes various chemical reactions under different conditions, forming new derivatives with varied properties.

- Derivative Formation : Zhou et al. (2013) described a method to synthesize derivatives through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate (Zhou et al., 2013).

Physical Properties Analysis

- Solubility and Melting Point : The compound's solubility in various solvents and its melting point are critical for its application in different fields.

- Spectral Properties : Spectral analysis provides insights into its physical properties. The study by Ibrahim et al. (2017) on a similar compound gives an understanding of its optical properties (Ibrahim et al., 2017).

Aplicaciones Científicas De Investigación

Antihypertensive and Antiarrhythmic Potential

A study synthesized derivatives of 5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one, which were tested for their potential as α-blocking and antiarrhythmic agents (Amr et al., 2017).

Optoelectronic Device Application

Research involving the novel 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) showed potential applications in optoelectronic devices due to its electronic absorption properties and rectification characteristic (Ibrahim et al., 2017).

EGFR and VEGFR-2 Kinase Inhibition

A series of derivatives were synthesized and tested as inhibitors of EGFR and VEGFR-2 kinase, indicating potential applications in cancer therapy (Amr et al., 2017).

Synthesis of Furocoumarin Derivatives

Synthesis of angular furocoumarin derivatives, including 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one, and their photooxygenation properties are explored for potential applications in photochemistry (El-Gogary et al., 2015).

Cytotoxicity Studies

Research on 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives showed cytotoxic effects against specific cell lines, indicating potential for cancer treatment applications (Hu et al., 2010).

Inhibition of Carbonic Anhydrase-II

A novel flavonoid 7-(4-methoxyphenyl)-9H-furo[2,3-f]chromen-9-one displayed significant inhibition of carbonic anhydrase-II, suggesting potential in treating various disorders including cystic fibrosis and glaucoma (Rahman et al., 2015).

Direcciones Futuras

Given the wide range of pharmacological activities exhibited by this compound, future research could focus on optimizing the synthesis process to increase yield and reduce costs. Additionally, further studies could explore its potential applications in treating various diseases, particularly those related to inflammation and cancer .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-11-10-22-17-9-18-16(7-14(11)17)15(8-19(20)23-18)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCSSTWNVXULIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)